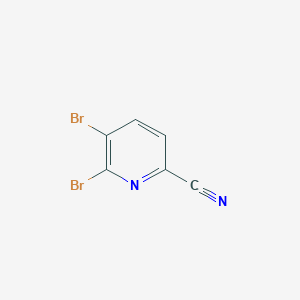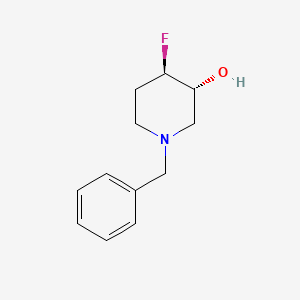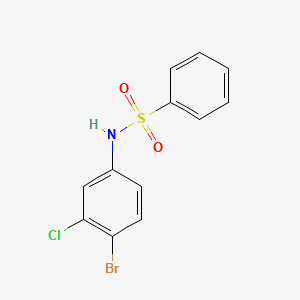![molecular formula C15H15F3N2O3 B12451246 2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)
2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a trifluoroacetyl group, and a cyclopentene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenoxyacetohydrazide with 2-(trifluoroacetyl)cyclopent-1-ene under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The phenoxy and trifluoroacetyl groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide: Similar in structure but contains a bromine atom instead of a phenoxy group.
N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides: Shares the cyclopentene ring but differs in the substituents attached to the ring.
Uniqueness
2-phenoxy-N’-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide is unique due to the combination of its phenoxy and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H15F3N2O3 |
|---|---|
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
2-phenoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]acetohydrazide |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)14(22)11-7-4-8-12(11)19-20-13(21)9-23-10-5-2-1-3-6-10/h1-3,5-6,19H,4,7-9H2,(H,20,21) |
Clé InChI |
GHRNCHQAACREPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)NNC(=O)COC2=CC=CC=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)


![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B12451190.png)
![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)

![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)

![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
